Hydrogen-Bond Donor Capacity: 3-Amino Confers HBD Profile Absent in 3-Unsubstituted and 3-Oxadiazolyl Analogs
The 3-amino substituent on 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one introduces a hydrogen-bond donor (HBD) at the C3 position that is absent in the 3-unsubstituted analog (CAS 601514-58-3) and replaced by an H-bond acceptor-only oxadiazole in SX-3228 . The target compound possesses a predicted HBD count of 3 (from the 3-amino group, the N1-H of the 2-pyridone, and the 2-oxo tautomer), compared to 1 HBD for CAS 601514-58-3 and 0 HBD for SX-3228 . This additional HBD capacity alters the compound's molecular recognition profile, aqueous solubility, and membrane permeability, which are critical parameters in fragment-based and structure-based drug design campaigns [1].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 3 HBD (predicted: 3-amino NH₂ + N1-H + potential tautomeric OH) |
| Comparator Or Baseline | CAS 601514-58-3: 1 HBD; SX-3228 (CAS 156364-04-4): 0 HBD |
| Quantified Difference | 2 additional HBD vs. CAS 601514-58-3; 3 additional HBD vs. SX-3228 |
| Conditions | Predicted from chemical structure; HBD count based on standard medicinal chemistry definitions |
Why This Matters
The presence of a C3 HBD creates a distinct molecular recognition profile that affects target binding, solubility, and permeability—parameters that directly determine a compound's suitability as a starting point for lead optimization programs.
- [1] Oliveras JM, Puig de la Bellacasa R, Estrada-Tejedor R, Teixidó J, Borrell JI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel). 2021 Oct 9;14(10):1029. doi: 10.3390/ph14101029. (Review discusses the impact of C3 substitution on biological activity of 1,6-naphthyridin-2(1H)-ones). View Source
